![molecular formula C13H15N5O B14695878 5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-21-5](/img/structure/B14695878.png)
5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic azo compound. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pyrimidine ring substituted with a methoxyphenyl diazenyl group and two methyl groups. Azo compounds are widely used in various industries due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This process starts with the diazotization of an aromatic amine, such as 4-methoxyaniline, to form a diazonium salt. The diazonium salt then reacts with a coupling component, in this case, 4,6-dimethylpyrimidin-2-amine, under basic conditions to form the azo compound.
Reaction Conditions:
Diazotization: The aromatic amine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then added to a solution of 4,6-dimethylpyrimidin-2-amine in a basic medium, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学的研究の応用
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a dye in textile and cosmetic industries due to its vibrant color and stability.
作用機序
The mechanism of action of 5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with biological molecules. The azo group can undergo reduction in biological systems to form amines, which can then interact with various molecular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
4-[(E)-(4-Methoxyphenyl)diazenyl]aniline: Another azo compound with similar structural features.
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-ol: A heterocyclic azo compound with a quinoline ring.
4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid: An azo compound with a benzoic acid moiety.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also enhances its stability and solubility in organic solvents.
特性
CAS番号 |
24797-21-5 |
|---|---|
分子式 |
C13H15N5O |
分子量 |
257.29 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H15N5O/c1-8-12(9(2)16-13(14)15-8)18-17-10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16) |
InChIキー |
AEKBWRRQOPQIIK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


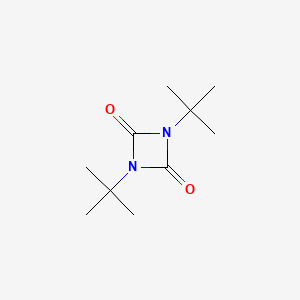
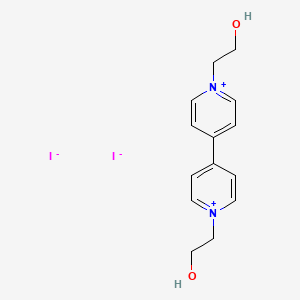
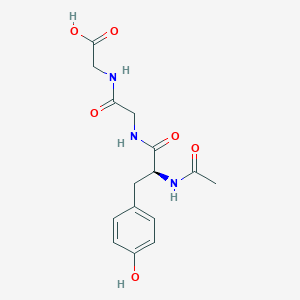

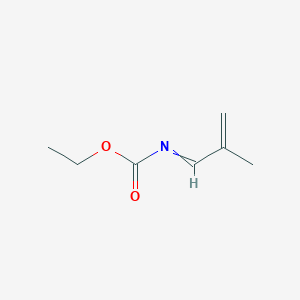
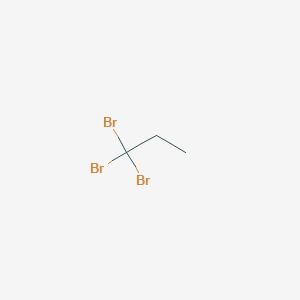
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
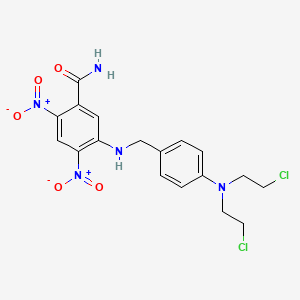
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
